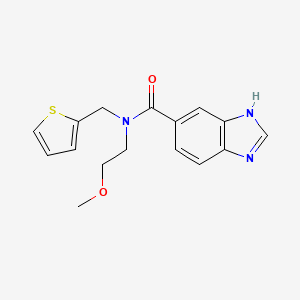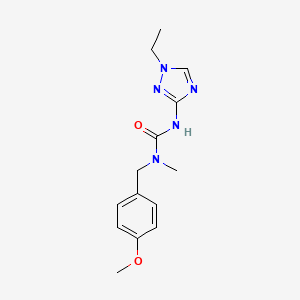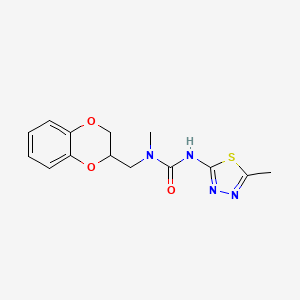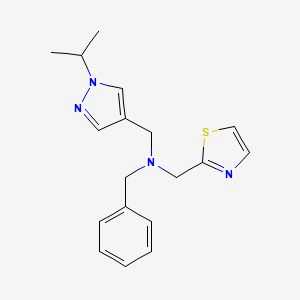
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide, also known as MTB-1, is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is often overactivated in cancer cells, leading to increased cell proliferation and survival. Additionally, N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and promoting cell survival under stress conditions.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiangiogenic properties. It has been shown to reduce oxidative stress and inflammation in the brain, as well as inhibit the formation of new blood vessels, which is a key process in tumor growth and metastasis.
实验室实验的优点和局限性
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and exhibit selective cytotoxicity against cancer cells. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo, as well as its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide, including further investigation of its mechanism of action and potential applications in other disease models. Additionally, the development of more efficient synthesis methods and formulations could improve its efficacy and safety for use in vivo. Finally, the use of N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide in combination with other anticancer agents could enhance its therapeutic potential and reduce the risk of drug resistance.
合成方法
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide can be synthesized through a multistep process involving the reaction of 2-thienylmethanol with 2-methoxyethylamine, followed by the addition of various reagents to form the benzimidazole ring. The final product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases. It has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-21-7-6-19(10-13-3-2-8-22-13)16(20)12-4-5-14-15(9-12)18-11-17-14/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUGZUIGFDKZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5902287.png)


![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B5902305.png)
![N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5902334.png)
![N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopropanamine](/img/structure/B5902357.png)
![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![N-(1-isoxazol-3-ylethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B5902373.png)